1-(2-fluorobenzyl)-1H-indole-2,3-dione
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Overview
Description
“1-(2-fluorobenzyl)-1H-indole-2,3-dione” is a chemical compound that likely contains an indole core structure, which is a common motif in many natural products and pharmaceuticals . The “2-fluorobenzyl” part suggests the presence of a fluorine atom, which can influence the compound’s reactivity and interactions .
Synthesis Analysis
While specific synthesis methods for “1-(2-fluorobenzyl)-1H-indole-2,3-dione” are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization . Fluorinated compounds can be synthesized using enzymatic pathways .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds with a wide range of applications due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues1-(2-fluorobenzyl)-1H-indole-2,3-dione can be utilized in the synthesis of fluorinated pyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .
Radiopharmaceuticals
The introduction of fluorine-18 isotopes into pyridines creates compounds that are of special interest as potential imaging agents for various biological applications. These fluorine-18 substituted pyridines can be used in local radiotherapy for cancer treatment. The compound could serve as a precursor or intermediate in the synthesis of these radiopharmaceuticals .
Agricultural Chemical Development
In the search for new agricultural products with improved physical, biological, and environmental properties, the introduction of fluorine atoms into lead structures is a common modification1-(2-fluorobenzyl)-1H-indole-2,3-dione could be a key intermediate in the synthesis of fluorine-containing compounds, which have been commercialized as active ingredients in agricultural products .
Pharmaceutical Intermediates
The compound can act as an important intermediate in the pharmaceutical industry. Its fluorinated benzyl group could be crucial in the synthesis of various medicinal compounds, particularly those that require a fluorinated aromatic ring as part of their structure .
Organic Synthesis Research
In organic synthesis, 1-(2-fluorobenzyl)-1H-indole-2,3-dione can be used as a building block for constructing more complex molecules. Its structure allows for various chemical reactions, such as alkylation, acylation, and condensation, making it a versatile reagent in synthetic chemistry .
Material Science
The electronic properties of fluorinated compounds make them interesting candidates for material science applications1-(2-fluorobenzyl)-1H-indole-2,3-dione could be used in the development of new materials with specific electronic or photonic properties .
Mechanism of Action
Target of Action
The primary target of 1-(2-fluorobenzyl)-1H-indole-2,3-dione is the enzyme Phosphoenolpyruvate carboxykinase, cytosolic [GTP] . This enzyme plays a crucial role in the process of gluconeogenesis, which is the production of glucose from non-carbohydrate sources.
Mode of Action
This interaction is thought to be enhanced in the presence of nitric oxide .
Biochemical Pathways
The compound’s interaction with its target enzyme affects the gluconeogenesis pathway . This pathway is critical for maintaining glucose levels in the body, particularly during periods of fasting. By influencing this pathway, 1-(2-fluorobenzyl)-1H-indole-2,3-dione could potentially impact glucose metabolism.
Pharmacokinetics
Similar compounds have been shown to have high oral bioavailability and dose-proportional pharmacokinetics . These compounds are also known to be metabolized primarily by glucuronidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-fluorobenzyl)-1H-indole-2,3-dione. For instance, the presence of nitric oxide can enhance the compound’s interaction with its target enzyme . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOKHJZWPDLNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366829 |
Source
|
Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-1H-indole-2,3-dione | |
CAS RN |
346640-52-6 |
Source
|
Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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